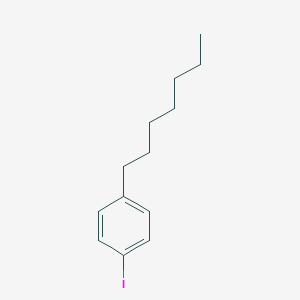
1-Heptyl-4-iodobenzene
描述
1-Heptyl-4-iodobenzene, also known as this compound, is a useful research compound. Its molecular formula is C13H19I and its molecular weight is 302.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Heptyl-4-iodobenzene, with the molecular formula and CAS number 131894-91-2, is a compound that belongs to the class of alkyl-substituted aromatic compounds. Its unique structure, featuring a heptyl chain and an iodine atom, suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its cytotoxic effects, potential therapeutic applications, and relevant case studies.
- Molecular Weight : 302.19 g/mol
- Boiling Point : 165 °C (10 mmHg)
- Flash Point : >120 °C (248 °F)
- Purity : ≥98% .
Biological Activity Overview
This compound has been investigated for various biological activities, particularly in the context of its anticancer properties and its interactions with biological systems.
Anticancer Activity
Research indicates that compounds similar to this compound may exhibit significant anticancer activity. For instance, studies on related halogenated benzene derivatives have demonstrated inhibition of telomerase activity, which is crucial for the immortality of cancer cells. Telomerase is often upregulated in cancerous tissues, making it a target for therapeutic intervention .
Table 1: Summary of Anticancer Studies on Related Compounds
| Compound | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | TBD | Telomerase inhibition |
| 4-Iodophenyl derivatives | Various (e.g., SK-MEL) | TBD | Induction of apoptosis |
| 1,3,4-Oxadiazole derivatives | A549 (Lung) | TBD | Telomerase inhibition |
Case Studies
Several case studies have highlighted the biological relevance of compounds related to this compound:
- Telomerase Inhibition : A study focused on a series of oxadiazole derivatives showed that certain compounds could inhibit telomerase activity effectively in various cancer cell lines. This suggests that structural modifications in similar compounds could lead to enhanced anticancer properties .
- Cytotoxicity Assays : In vitro assays have demonstrated varying levels of cytotoxicity against different cancer cell lines. For example, some iodinated benzene derivatives were tested against human melanoma and breast cancer cell lines, revealing promising results in terms of cell viability reduction .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that halogenated compounds can trigger apoptotic pathways in cancer cells.
- Modulation of Signaling Pathways : These compounds may interfere with critical signaling pathways that promote tumor growth and survival.
属性
IUPAC Name |
1-heptyl-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19I/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h8-11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXKOPSTJPLWPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566778 | |
| Record name | 1-Heptyl-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131894-91-2 | |
| Record name | 1-Heptyl-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















